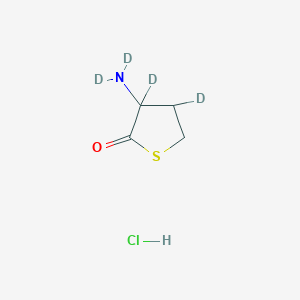

DL-Homocysteine Thiolactone-3,3,4,4-d4HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Homocysteine Thiolactone-3,3,4,4-d4HCl is a derivative of DL-homocysteine . It is a cyclic amino acid derivative that exhibits root-growth inhibitory activity . It has been used as a precursor in the synthesis of thiolactone-containing monomers for use in polymer-based formaldehyde-scavenging coatings .

Molecular Structure Analysis

The molecular formula of this compound is C4H7NOS • HCl . The SMILES string representation is O=C1SCCC1N.Cl . The InChI code is InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4 (3)6;/h3H,1-2,5H2;1H .Chemical Reactions Analysis

This compound has been used in the preparation of thiolactone-containing monomers for use in polymer-based formaldehyde-scavenging coatings . It has also been used in the preparation of DL-buthionine and DL-homocysteine .Physical And Chemical Properties Analysis

This compound is a crystalline solid . It has a molecular weight of 153.6 . It has a melting point of approximately 202-203 °C . It is soluble in DMF (15 mg/ml), DMSO (30 mg/ml), and PBS (pH 7.2, 10 mg/ml) .Mechanism of Action

DL-Homocysteine Thiolactone-3,3,4,4-d4HCl inhibits the growth of B. campestris, L. sativa, and E. utilis roots when used at a concentration of 50 µM . It decreases the maximum rate of left ventricular developed pressure, systolic left ventricular pressure, and coronary flow in isolated rat hearts when used at a concentration of 10 µM . It induces arteriosclerotic plaque formation in rabbits when administered at a dose of 30 mg/kg for eight weeks .

Safety and Hazards

DL-Homocysteine Thiolactone-3,3,4,4-d4HCl is classified as a skin irritant (H315) and an eye irritant (H319) . Precautionary measures include washing with plenty of soap and water if skin irritation occurs (P302 + P352) and rinsing cautiously with water for several minutes if eye irritation occurs (P305 + P351 + P338) .

properties

IUPAC Name |

3,4-dideuterio-3-(dideuterioamino)thiolan-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/i1D,3D;/hD2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEGSUBKDDEALH-LEUDZYMFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1CSC(=O)C1([2H])N([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B577608.png)

![2-Thienyl[3-(trimethoxysilyl)propyl] sulfide](/img/structure/B577620.png)